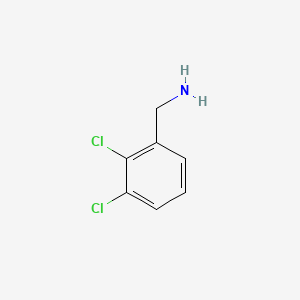

2,3-Dichlorobenzylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2,3-dichlorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N/c8-6-3-1-2-5(4-10)7(6)9/h1-3H,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHBVZGONNIVXFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30343119 | |

| Record name | 2,3-Dichlorobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39226-95-4 | |

| Record name | 2,3-Dichlorobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dichlorobenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dichlorobenzylamine: Chemical Properties, Synthesis, and Biological Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dichlorobenzylamine is a halogenated aromatic amine that serves as a versatile intermediate in the synthesis of a variety of organic compounds, including those with potential pharmacological activity. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its known and potential biological activities. The information is presented to support its application in research and development, particularly in the fields of medicinal chemistry and materials science.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid under standard conditions. Its key physicochemical properties are summarized in the table below, providing a ready reference for experimental design and safety considerations.

| Property | Value | Reference |

| Molecular Formula | C₇H₇Cl₂N | [1] |

| Molecular Weight | 176.04 g/mol | [1] |

| CAS Number | 39226-95-4 | [1] |

| Appearance | Clear colorless to pale yellow liquid | [2] |

| Boiling Point | 136-140 °C at 18 mmHg | |

| Density | 1.321 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.5795-1.5845 | [2] |

| Flash Point | 105 °C (221 °F) - closed cup | |

| Solubility | Insoluble in water. |

Synthesis of this compound

The synthesis of this compound can be achieved through various routes, primarily involving the reduction of a corresponding nitrogen-containing precursor. Two common methods are the reductive amination of 2,3-dichlorobenzaldehyde and the catalytic hydrogenation of 2,3-dichlorobenzonitrile.

Synthesis via Reductive Amination of 2,3-Dichlorobenzaldehyde

Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds.[3][4] This one-pot reaction involves the formation of an imine intermediate from the reaction of an aldehyde with an amine, followed by its reduction to the corresponding amine.[4] For the synthesis of a primary amine like this compound, ammonia is used as the nitrogen source.[5]

Experimental Protocol:

-

Imine Formation: In a round-bottom flask, dissolve 2,3-dichlorobenzaldehyde (1 equivalent) in a suitable solvent such as methanol.[6] Add a source of ammonia, for instance, ammonium chloride or a solution of ammonia in methanol. To facilitate the formation of the imine, a catalytic amount of a weak acid like acetic acid can be added.[6] The reaction mixture is stirred at room temperature.

-

Reduction: Once the imine formation is deemed complete (which can be monitored by techniques like TLC), a reducing agent is added to the mixture. Sodium borohydride (NaBH₄) or the milder sodium cyanoborohydride (NaBH₃CN) are commonly used for this purpose.[7][8] The reducing agent is added portion-wise while maintaining the temperature of the reaction mixture, typically between 0°C and room temperature.

-

Work-up and Purification: After the reduction is complete, the reaction is quenched by the addition of water. The product is then extracted into an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure. The crude this compound can be further purified by vacuum distillation.[9]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. scienceopen.com [scienceopen.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. youtube.com [youtube.com]

- 7. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. reddit.com [reddit.com]

2,3-Dichlorobenzylamine CAS number 39226-95-4

A Technical Guide to 2,3-Dichlorobenzylamine (CAS: 39226-95-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated benzylamine derivative identified by the CAS number 39226-95-4.[1] It primarily serves as a versatile chemical intermediate in organic synthesis.[2] Its structural features, including a reactive amine group and a dichlorinated benzene ring, make it a valuable building block for constructing more complex molecules. This guide provides a comprehensive overview of its chemical properties, safety information, synthetic applications, and its role in the development of therapeutic agents, particularly as a precursor to potent enzyme inhibitors.

Chemical and Physical Properties

This compound is typically a clear, colorless to pale yellow liquid under standard conditions.[2][3] Its quantitative physical and chemical properties are summarized in the table below, compiled from various suppliers and databases.

| Property | Value | References |

| CAS Number | 39226-95-4 | [1][4][5][6] |

| Molecular Formula | C₇H₇Cl₂N | [4][7] |

| Molecular Weight | 176.04 g/mol | [1][4][5][6] |

| Appearance | Clear colorless to pale yellow liquid | [2][3] |

| Boiling Point | 136-140 °C at 18 mmHg 124-126 °C at 15 mmHg | [5] |

| Density | 1.321 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.583 | [5] |

| Flash Point | 105 °C (221 °F) - Closed Cup | [5] |

| Purity | ≥97% (GC) | [5] |

| Solubility | Soluble in organic solvents, limited in water | [2] |

Safety and Handling

This compound is classified as a corrosive material that causes severe skin burns and eye damage.[5][8] Appropriate personal protective equipment (PPE), including gloves, goggles, and faceshields, is mandatory when handling this compound.[5]

| Hazard Information | Details | References |

| GHS Pictogram | GHS05 (Corrosion) | [5] |

| Signal Word | Danger | [5][8] |

| Hazard Statement | H314: Causes severe skin burns and eye damage | [5][8] |

| Hazard Class | Skin Corrosion 1B | [5] |

| Storage Class | 8A - Combustible corrosive hazardous materials | [5] |

| Precautions | P280, P301+P330+P331, P303+P361+P353, P304+P340+P310, P305+P351+P338 | [5] |

| Storage Conditions | Keep in a dark place under an inert atmosphere at room temperature. Compound is noted to be air sensitive. | [8] |

Applications in Organic Synthesis

The primary utility of this compound is as a precursor in multi-step synthetic pathways. Its nucleophilic amine group readily participates in reactions to form amides, imines, and other key functional groups.

Synthesis of CD38 Inhibitors

A significant application of this compound is in the synthesis of 4-amino-8-quinoline carboxamides.[5] These molecules have been identified as potent, submicromolar inhibitors of the NAD-hydrolyzing enzyme CD38.[9][10] The 2,3-dichlorobenzyl moiety is a key structural component that contributes to the inhibitory activity of the final compound. The development of these inhibitors enables further investigation into the therapeutic benefits of NAD+ enhancement in various disease models.[9]

Caption: Synthetic pathway from this compound to a CD38 inhibitor.

Other Reported Syntheses

The compound is also utilized in the synthesis of other heterocyclic structures, including:

Experimental Protocols

While detailed, step-by-step protocols require access to the cited primary literature, the general methodologies for key transformations are described below.

Catalytic Oxidation to an Imine

This compound can be oxidized to its corresponding imine, N-(2,3-dichlorobenzyl) 2,3-dichlorobenzaldimine. This reaction provides a clean synthesis method for imines, which are themselves important intermediates.

-

Methodology: The oxidation is achieved using hydrogen peroxide (H₂O₂) as the oxidant in water at room temperature. The reaction is catalyzed by Vanadium(V) oxide (V₂O₅).[5]

Caption: Workflow for the catalytic oxidation of this compound to an imine.

Synthesis of 4-Amino-8-quinoline Carboxamide

The synthesis of potent CD38 inhibitors involves a multi-step process where this compound is incorporated into a quinoline scaffold.

-

Methodology: The process starts with a high-throughput screening hit which is then systematically modified.[9] this compound is used as one of the amine building blocks to explore the structure-activity relationship (SAR) at the 4-position of the quinoline ring, ultimately leading to compounds with 10- to 100-fold increased potency.[9][10] For the complete, detailed protocol, researchers should consult the primary literature, such as Journal of Medicinal Chemistry, 58(17), 7021-7056 (2015).[9]

Caption: General workflow for structure-activity relationship (SAR) studies.

Biological Context: The Role of CD38 in Drug Discovery

CD38 (Cluster of Differentiation 38) is a multifunctional ectoenzyme that plays a critical role in cellular signaling and metabolism.[12] Its primary function is as an NAD+ glycohydrolase (NADase), making it one of the main enzymes responsible for degrading Nicotinamide Adenine Dinucleotide (NAD+) in mammalian tissues.[1][4] Because declining NAD+ levels are implicated in aging and various age-related diseases, inhibiting CD38 is a promising therapeutic strategy.[1] By blocking CD38, NAD+ levels can be boosted, which may have beneficial effects in conditions like cancer, metabolic diseases, and inflammation.[1][6] The use of this compound to create potent CD38 inhibitors provides essential tools for studying these therapeutic possibilities.[9]

Conclusion

This compound (CAS: 39226-95-4) is a corrosive but highly valuable chemical intermediate. Its well-defined physical properties and reactivity make it a reliable building block for complex organic synthesis. For researchers in drug development, its most notable application is as a key starting material in the synthesis of potent 4-amino-8-quinoline carboxamide inhibitors of the enzyme CD38, a significant target for diseases related to NAD+ metabolism. Proper safety protocols are essential for its handling, but its utility in creating advanced molecular probes and potential therapeutics is well-documented.

References

- 1. The Pharmacology of CD38/NADase: An emerging target for cancer and aging diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 39226-95-4: this compound | CymitQuimica [cymitquimica.com]

- 3. Design, synthesis and biological characterization of novel inhibitors of CD38 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 5. This compound 97 39226-95-4 [sigmaaldrich.com]

- 6. CD38 as a Regulator of Cellular NAD: A Novel Potential Pharmacological Target for Metabolic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | CAS: 39226-95-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 8. 39226-95-4|this compound|BLD Pharm [bldpharm.com]

- 9. Discovery of 4-Amino-8-quinoline Carboxamides as Novel, Submicromolar Inhibitors of NAD-Hydrolyzing Enzyme CD38 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Unveiling the role of NAD glycohydrolase CD38 in aging and age-related diseases: insights from bibliometric analysis and comprehensive review [frontiersin.org]

An In-depth Technical Guide to 2,3-Dichlorobenzylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2,3-Dichlorobenzylamine, a halogenated benzylamine derivative with significant applications in medicinal chemistry. The document details its chemical properties, its role as a key building block in the synthesis of potent enzyme inhibitors, and the associated biological pathways.

Core Physicochemical Properties

This compound is a clear, colorless to pale yellow liquid. Its key quantitative properties are summarized in the table below, providing a ready reference for experimental design and chemical synthesis.

| Property | Value |

| Molecular Weight | 176.04 g/mol |

| Molecular Formula | C₇H₇Cl₂N |

| CAS Number | 39226-95-4 |

| Density | 1.321 g/mL at 25 °C |

| Boiling Point | 136-140 °C at 18 mmHg |

| Refractive Index | 1.583 (at 20 °C) |

| Flash Point | 105 °C (closed cup) |

Application in the Synthesis of Novel CD38 Inhibitors

A significant application of this compound is in the synthesis of 4-amino-8-quinoline carboxamides, which have been identified as novel and potent inhibitors of the NAD-hydrolyzing enzyme CD38.[1][2] These inhibitors have shown the potential to elevate NAD levels in tissues, a therapeutic strategy for diseases associated with abnormally low NAD.[1][2]

General Synthetic Approach

The synthesis of these inhibitors involves a systematic exploration of structure-activity relationships (SAR) of the quinoline ring.[1][2] In this context, this compound is utilized as a key amine component. The general synthetic route involves the displacement of a chloro substituent on the quinoline core with this compound.[1] Further modifications at other positions of the quinoline ring, such as palladium-mediated carbonylation followed by trapping with various amines or alcohols, lead to a diverse library of 8-quinoline carboxamides and carboxylates.[1]

Experimental Protocol: Synthesis of 8-bromo-N-(2,3-dichlorobenzyl)-4-chloroquinoline

While a detailed, step-by-step protocol for the entire inhibitor synthesis is extensive, the initial step involving this compound can be generally described as a nucleophilic aromatic substitution. The 8-bromo-4-chloroquinoline is reacted with this compound to yield the corresponding 4-amino-8-bromoquinoline derivative.[1] This reaction typically requires heat and may be carried out in a suitable solvent. The resulting product serves as a versatile intermediate for further functionalization.[1]

The CD38 Signaling Pathway: A Target for Therapeutic Intervention

CD38 is a multifunctional ectoenzyme expressed on the surface of many immune cells, including T cells, B cells, and natural killer cells.[3][4] It plays a crucial role in cell signaling and calcium mobilization.[3][4][5] The enzymatic activity of CD38 catalyzes the conversion of nicotinamide adenine dinucleotide (NAD⁺) into cyclic adenosine diphosphate-ribose (cADPR) and adenosine diphosphate-ribose (ADPR).[4][6][7] cADPR acts as a second messenger, triggering the release of calcium from intracellular stores, which in turn modulates various cellular processes, including immune responses, cell proliferation, and neurotransmitter release.[3][5][7]

The inhibitors synthesized using this compound target this enzymatic activity, thereby modulating the downstream signaling events.

Other Synthetic Applications

Furthermore, while this compound is not a direct precursor, the structurally related compound, 2,3-dichlorobenzoyl cyanide, is a key intermediate in the synthesis of Lamotrigine, an antiepileptic drug.[9][10][11][12] This highlights the importance of the 2,3-dichlorophenyl moiety in the development of centrally acting pharmaceuticals.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of 4-Amino-8-quinoline Carboxamides as Novel, Submicromolar Inhibitors of NAD-Hydrolyzing Enzyme CD38 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CD38 and Regulation of the Immune Response Cells in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CD38 - Wikipedia [en.wikipedia.org]

- 5. bellbrooklabs.com [bellbrooklabs.com]

- 6. Frontiers | CD38: A Significant Regulator of Macrophage Function [frontiersin.org]

- 7. CD38: An Immunomodulatory Molecule in Inflammation and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. art.torvergata.it [art.torvergata.it]

- 9. EP2024345B1 - Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 10. WO2007069265A1 - A novel process for the synthesis of lamotrigine and its intermediate - Google Patents [patents.google.com]

- 11. WO2007138075A1 - Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 12. derpharmachemica.com [derpharmachemica.com]

2,3-Dichlorobenzylamine: A Comprehensive Technical Guide to its Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dichlorobenzylamine is a halogenated aromatic amine that serves as a valuable building block in medicinal chemistry and drug development. Its specific substitution pattern offers unique steric and electronic properties that are leveraged in the design of novel therapeutic agents. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and synthetic routes leading to this compound. Emphasis is placed on providing detailed experimental protocols and summarizing quantitative data to facilitate its practical application in a research and development setting.

Chemical Structure and Properties

This compound, with the IUPAC name (2,3-dichlorophenyl)methanamine, is a primary amine characterized by a benzyl group substituted with two chlorine atoms at the 2 and 3 positions of the phenyl ring.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₇Cl₂N | [1][2] |

| Molecular Weight | 176.04 g/mol | [2] |

| CAS Number | 39226-95-4 | [1][2] |

| Appearance | Clear colorless to pale yellow liquid | [3] |

| Boiling Point | 136-140 °C at 18 mmHg | [2] |

| Density | 1.321 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.583 | [2] |

| SMILES | C1=CC(=C(C(=C1)Cl)Cl)CN | [2] |

| InChI | InChI=1S/C7H7Cl2N/c8-6-3-1-2-5(4-10)7(6)9/h1-3H,4,10H2 | [2] |

| InChIKey | JHBVZGONNIVXFJ-UHFFFAOYSA-N | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through two primary routes, both starting from commercially available precursors. The first route involves the reduction of 2,3-dichlorobenzonitrile, while the second employs the reductive amination of 2,3-dichlorobenzaldehyde.

Synthesis from 2,3-Dichlorotoluene (Precursor Synthesis)

A common industrial precursor for both synthetic routes is 2,3-dichlorotoluene. This starting material can be converted to either 2,3-dichlorobenzonitrile or 2,3-dichlorobenzaldehyde.

A patented method for the synthesis of 2,3-dichlorobenzonitrile involves the catalytic ammoxidation of 2,3-dichlorotoluene.[4] This process offers high conversion and selectivity.[4]

Experimental Protocol: Catalytic Ammoxidation of 2,3-Dichlorotoluene [4]

Materials:

-

2,3-Dichlorotoluene

-

Liquefied Ammonia

-

Air

-

Catalyst: TiaVbSbcBdOx on a microspheric silica gel carrier (e.g., TiV₀.₅-₁Sb₀.₃-₁.₅B₀.₂-₁Ox)[4]

Equipment:

-

Ebullated bed reactor

-

Vaporization system

-

Condenser

Procedure:

-

2,3-dichlorotoluene, liquefied ammonia, and air are vaporized and mixed in a molar ratio of approximately 1:2.5:27.[4]

-

The gaseous mixture is passed through an ebullated bed reactor containing the catalyst.

-

The reaction is carried out at a temperature of 430-450 °C under atmospheric pressure.[4]

-

The reaction is maintained for a duration of 8-12 hours.[4]

-

The product stream is cooled to condense and crystallize the 2,3-dichlorobenzonitrile.

-

The crude product is then purified by rectification.

Quantitative Data:

Route 1: Reduction of 2,3-Dichlorobenzonitrile

The nitrile group of 2,3-dichlorobenzonitrile can be readily reduced to a primary amine using various reducing agents, most commonly lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Caption: Synthesis of this compound via nitrile reduction.

Experimental Protocol: Reduction of 2,3-Dichlorobenzonitrile with LiAlH₄

This protocol is a general procedure based on the reduction of nitriles to primary amines and should be adapted and optimized for the specific substrate.

Materials:

-

2,3-Dichlorobenzonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Distilled water

-

Sodium sulfate (Na₂SO₄)

-

Diethyl ether or Dichloromethane (for extraction)

-

Hydrochloric acid (HCl) (for salt formation and purification, optional)

-

Sodium hydroxide (NaOH) (for basification, optional)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Ice bath

Procedure:

-

A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride in anhydrous THF under an inert atmosphere.

-

The suspension is cooled in an ice bath.

-

A solution of 2,3-dichlorobenzonitrile in anhydrous THF is added dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred at room temperature or gently refluxed until the reaction is complete (monitored by TLC or GC).

-

The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, while cooling in an ice bath.

-

The resulting granular precipitate is filtered off and washed with THF or another suitable solvent.

-

The combined filtrate is dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude this compound.

-

The product can be further purified by vacuum distillation or by conversion to its hydrochloride salt, recrystallization, and subsequent basification.

Route 2: Reductive Amination of 2,3-Dichlorobenzaldehyde

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds.[5][6] In this case, 2,3-dichlorobenzaldehyde is reacted with an ammonia source to form an intermediate imine, which is then reduced in situ to the corresponding primary amine.

Caption: Synthesis of this compound via reductive amination.

Experimental Protocol: Reductive Amination of 2,3-Dichlorobenzaldehyde

This protocol is a general procedure and should be optimized for the specific reaction.

Materials:

-

2,3-Dichlorobenzaldehyde

-

Ammonia source (e.g., ammonium acetate, ammonia in methanol)

-

Reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation)[5]

-

Methanol or other suitable solvent

-

Acetic acid (as a catalyst, if needed)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Dichloromethane or diethyl ether (for extraction)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

pH meter or pH paper

Procedure:

-

2,3-Dichlorobenzaldehyde and an excess of the ammonia source (e.g., ammonium acetate) are dissolved in methanol in a round-bottom flask.

-

The pH of the solution is adjusted to a slightly acidic range (pH 6-7) with acetic acid, if necessary, to promote imine formation.

-

The mixture is stirred at room temperature for a period to allow for the formation of the imine intermediate.

-

The reducing agent (e.g., sodium cyanoborohydride) is added portion-wise to the reaction mixture.

-

The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC or GC).

-

The reaction is quenched by the addition of water or saturated aqueous sodium bicarbonate.

-

The mixture is extracted with an organic solvent such as dichloromethane or diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to afford the crude this compound.

-

Further purification can be achieved by vacuum distillation or column chromatography.

Applications in Drug Development

This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. Its dichlorinated phenyl ring can participate in various coupling reactions and can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule. For instance, it can be a precursor for the synthesis of certain kinase inhibitors and other targeted therapies where the specific chlorine substitution pattern is crucial for binding to the target protein.

Safety Information

This compound is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2] It is harmful if swallowed or in contact with skin and causes severe skin burns and eye damage. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This technical guide has provided a comprehensive overview of the structure, properties, and synthesis of this compound. The detailed synthetic protocols for the key routes, starting from 2,3-dichlorotoluene, offer a practical resource for researchers and chemists. The availability of multiple synthetic pathways provides flexibility in choosing the most suitable method based on available reagents, equipment, and scale. The unique structural features of this compound will continue to make it a valuable synthon in the discovery and development of new chemical entities with therapeutic potential.

References

- 1. CN108484410B - A kind of method for preparing benzylamine by direct atmospheric hydrogenation of benzonitrile - Google Patents [patents.google.com]

- 2. This compound 97 39226-95-4 [sigmaaldrich.com]

- 3. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. CN102941081B - Method for synthesizing 2,3-dichlorobenzonitrile by catalytic ammonia oxidation method and dedicated catalyst - Google Patents [patents.google.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

An In-depth Technical Guide on the Solubility of 2,3-Dichlorobenzylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2,3-Dichlorobenzylamine in organic solvents. Despite a comprehensive search of scientific literature, patent databases, and chemical data repositories, no quantitative experimental data on the solubility of this compound in specific organic solvents has been publicly reported. This document provides a qualitative assessment of its expected solubility based on its chemical structure and the principle of "like dissolves like." Furthermore, it compiles the known physical properties of this compound and presents a general experimental protocol for determining its solubility. A workflow for this protocol is also provided as a visual guide. This guide is intended to be a foundational resource for researchers working with this compound, enabling them to establish its solubility profile in relevant solvent systems.

Introduction to this compound

This compound is a halogenated aromatic amine with the chemical formula C₇H₇Cl₂N.[1][2] Its structure consists of a benzylamine core with two chlorine atoms substituted at the 2 and 3 positions of the benzene ring. This compound and its derivatives are of interest in medicinal chemistry and organic synthesis. Understanding its solubility is crucial for various applications, including reaction condition optimization, purification, formulation development, and drug delivery.

Physical Properties of this compound

While specific solubility data is not available, the known physical properties of this compound are summarized in Table 1. These properties are essential for handling, storage, and for theoretical considerations of its solubility.

| Property | Value | Reference |

| Molecular Formula | C₇H₇Cl₂N | [1][2] |

| Molecular Weight | 176.04 g/mol | [2] |

| Appearance | Clear colorless to pale yellow liquid | [3] |

| Density | 1.321 g/mL at 25 °C | [2] |

| Boiling Point | 136-140 °C at 18 mmHg | [2] |

| Refractive Index | n20/D 1.583 | [2] |

| Flash Point | 105 °C (221 °F) - closed cup | [2] |

| CAS Number | 39226-95-4 | [2] |

Qualitative Solubility Assessment

In the absence of quantitative data, a qualitative prediction of solubility can be made based on the principle of "like dissolves like."[4] This principle states that substances with similar polarity and intermolecular forces are more likely to be soluble in one another.

This compound possesses both polar and non-polar characteristics:

-

Polar characteristics: The primary amine group (-NH₂) can participate in hydrogen bonding. The chlorine substituents also contribute to the molecule's polarity.

-

Non-polar characteristics: The benzene ring is hydrophobic and contributes to its non-polar nature.

Based on this structure, the following solubility trends can be anticipated:

-

High Solubility: In polar aprotic solvents such as dimethylformamide (DMF)[5][6][7] and dimethyl sulfoxide (DMSO),[8][9][10][11] which can effectively solvate the polar amine group. It is also expected to be soluble in chlorinated solvents like dichloromethane due to structural similarities.[12]

-

Moderate Solubility: In polar protic solvents like methanol[13] and ethanol, which can act as both hydrogen bond donors and acceptors. Alcohols with longer carbon chains may show decreasing solubility. Solvents of intermediate polarity, such as ethyl acetate[14][15][16] and acetone, are also likely to be suitable solvents.

-

Low to Negligible Solubility: In non-polar solvents such as hexane and toluene,[17] the non-polar aromatic ring may allow for some interaction, but the polar amine group will significantly limit solubility. It is expected to be poorly soluble in water due to the hydrophobic nature of the dichlorinated benzene ring.

General Experimental Protocol for Solubility Determination

To address the lack of quantitative data, researchers can determine the solubility of this compound experimentally. The following is a general protocol based on the isothermal equilibrium method, which is a common technique for determining the solubility of a compound in a solvent.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Vials or flasks with tight-fitting caps

-

Syringes and filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the selected solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient time to reach equilibrium. This can range from several hours to days, and the required time should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it remains constant).

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the mixture to settle for a period to let the undissolved solid precipitate.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.

-

Record the exact volume of the filtered solution and dilute it with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.

-

Generate a calibration curve by analyzing the standard solutions using a suitable analytical technique (e.g., HPLC-UV, GC-FID).

-

Analyze the diluted sample solution under the same conditions and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by taking the dilution factor into account.

-

Express the solubility in desired units, such as g/L, mg/mL, or mol/L.

-

The following diagram illustrates the general workflow for this experimental protocol.

References

- 1. This compound | C7H7Cl2N | CID 587625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,3-二氯苄胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. Solvent Miscibility Table [sigmaaldrich.com]

- 5. Dimethylformamide - Wikipedia [en.wikipedia.org]

- 6. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. productcatalog.eastman.com [productcatalog.eastman.com]

- 8. ptacts.uspto.gov [ptacts.uspto.gov]

- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 10. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. studylib.net [studylib.net]

- 12. Dichloromethane Solvent Properties [macro.lsu.edu]

- 13. Methanol | CH3OH | CID 887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Ethyl Acetate Solvent Properties [macro.lsu.edu]

- 16. Ethyl Acetate | CH3COOC2H5 | CID 8857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Toluene | C6H5CH3 | CID 1140 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 2,3-Dichlorobenzylamine

For researchers, scientists, and drug development professionals, a comprehensive understanding of the safety and handling protocols for chemical reagents is paramount. This guide provides a detailed overview of the safety precautions, handling procedures, and emergency responses related to 2,3-Dichlorobenzylamine.

Hazard Identification and Classification

This compound is classified as a corrosive substance that poses significant health risks upon exposure. It is crucial to recognize and respect the associated hazards to ensure a safe laboratory environment.

Hazard Statements:

GHS Pictogram:

-

GHS05: Corrosion

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C7H7Cl2N | [1] |

| Molecular Weight | 176.04 g/mol | |

| Appearance | Light yellow liquid | [3] |

| Odor | Odorless | [3] |

| Boiling Point | 136-140 °C at 18 mmHg | |

| Density | 1.321 g/mL at 25 °C | |

| Refractive Index | n20/D 1.583 | |

| Flash Point | 105 °C (221.0 °F) - closed cup |

Toxicological Information

While comprehensive toxicological data is not fully available, the primary hazard of this compound is its corrosive nature. The toxicological properties have not been fully investigated.[1]

| Toxicological Endpoint | Result |

| Acute Toxicity | No data available |

| Skin Corrosion/Irritation | Category 1B (Causes severe skin burns) |

| Serious Eye Damage/Irritation | Category 1 (Causes serious eye damage) |

| Respiratory or Skin Sensitization | No data available |

| Germ Cell Mutagenicity | No data available |

| Carcinogenicity | No data available |

| Reproductive Toxicity | No data available |

| STOT-Single Exposure | No data available |

| STOT-Repeated Exposure | No data available |

| Aspiration Hazard | No data available |

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical to minimize the risk of exposure and ensure the stability of this compound.

Engineering Controls

-

Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[2]

-

Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[3]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment must be worn at all times when handling this compound.

| PPE Type | Specification | Rationale |

| Eye Protection | Chemical safety goggles and a face shield.[1] | To protect against splashes that can cause severe eye damage. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[1][2] | To prevent skin contact and severe burns. |

| Skin and Body Protection | A lab coat, long pants, and closed-toe shoes. Consider chemical-resistant coveralls for larger quantities.[1][2] | To protect the skin from accidental splashes and contact. |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if ventilation is inadequate.[1] | To prevent irritation of the respiratory tract from vapors. |

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3]

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.[3]

-

Store in a locked cabinet or other secure area to restrict access.[2]

Emergency Procedures

In the event of an emergency, a swift and appropriate response is crucial to mitigate harm.

First Aid Measures

The following diagram outlines the immediate first aid steps to be taken in case of exposure to this compound.

Caption: First aid response workflow for this compound exposure.

Detailed First Aid Procedures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

-

Skin Contact: Immediately remove all contaminated clothing. Wash off immediately with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][2]

Spill Response

A clear and practiced spill response plan is essential for safely managing accidental releases of this compound.

References

Commercial Availability and Synthetic Guide for 2,3-Dichlorobenzylamine (97% Purity)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the commercial availability of 2,3-Dichlorobenzylamine with a purity of 97% or higher. It further details plausible synthetic routes and purification methods, offering experimental protocols derived from established chemical literature. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development.

Commercial Sourcing and Physical Properties

This compound is commercially available from several chemical suppliers, typically at a purity of 97% or greater. The following table summarizes key data points for sourcing and handling this compound.

| Property | Value | Supplier Examples |

| CAS Number | 39226-95-4 | Thermo Scientific, Sigma-Aldrich, CP Lab Safety |

| Molecular Formula | C₇H₇Cl₂N | Thermo Scientific, Sigma-Aldrich, CP Lab Safety |

| Molecular Weight | 176.04 g/mol | Thermo Scientific, Sigma-Aldrich, CP Lab Safety |

| Appearance | Clear colorless to pale yellow liquid | Thermo Scientific |

| Purity | ≥96.0% (GC)[1], 97%[2], min 98% (GC)[3] | Thermo Scientific, Sigma-Aldrich, CP Lab Safety |

| Boiling Point | 136-140 °C/18 mmHg[2], 124°C to 126°C (15 mmHg) | Sigma-Aldrich |

| Density | 1.321 g/mL at 25 °C[2] | Sigma-Aldrich |

| Refractive Index | n20/D 1.583 (lit.)[2], 1.5795-1.5845 @ 20°C[1] | Sigma-Aldrich, Thermo Scientific |

| Flash Point | 105 °C (221 °F) - closed cup[2] | Sigma-Aldrich |

| Sensitivity | Air Sensitive | |

| Storage | Argon charged[3] | CP Lab Safety |

Synthetic Methodologies

Two primary synthetic routes for the preparation of this compound are presented below: reductive amination of 2,3-dichlorobenzaldehyde and catalytic hydrogenation of 2,3-dichlorobenzonitrile.

Method 1: Reductive Amination of 2,3-Dichlorobenzaldehyde

This method involves the reaction of 2,3-dichlorobenzaldehyde with a source of ammonia to form an intermediate imine, which is then reduced in situ to the corresponding primary amine.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-dichlorobenzaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Ammonia Source: Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (a significant molar excess, e.g., 10-20 equivalents, is often used to drive the equilibrium towards imine formation).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Once imine formation is significant, add a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) portion-wise at 0 °C. Sodium cyanoborohydride is often preferred as it is more selective for the imine over the aldehyde.

-

Reaction Completion and Work-up: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Upon completion, quench the reaction by the slow addition of water.

-

Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure to obtain the crude product. Further purification can be achieved by vacuum distillation.

Method 2: Catalytic Hydrogenation of 2,3-Dichlorobenzonitrile

This route involves the reduction of the nitrile functional group of 2,3-dichlorobenzonitrile to a primary amine using a metal catalyst and a hydrogen source.

Experimental Protocol:

-

Catalyst Preparation: In a hydrogenation vessel, suspend a catalyst such as Palladium on carbon (Pd/C, 5-10 wt%) or Raney Nickel in a suitable solvent (e.g., ethanol, methanol, or acetic acid).

-

Reactant Addition: Add 2,3-dichlorobenzonitrile (1 equivalent) to the catalyst suspension.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-10 bar) and stir the mixture vigorously at a suitable temperature (e.g., room temperature to 80 °C). The reaction progress can be monitored by observing hydrogen uptake.

-

Reaction Completion and Filtration: Once the hydrogen uptake ceases, cool the reaction mixture to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Solvent Removal: Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation.

Purification and Quality Control

Purification by Vacuum Distillation:

Crude this compound obtained from the synthetic procedures can be purified by vacuum distillation to achieve the desired 97% purity.

Experimental Protocol:

-

Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head with a condenser, a receiving flask, and a vacuum pump protected by a cold trap.

-

Distillation: Place the crude this compound in the distillation flask. Apply vacuum and gently heat the flask using a heating mantle.

-

Fraction Collection: Collect the fraction that distills at the expected boiling point and pressure (e.g., 136-140 °C at 18 mmHg). Discard any initial lower-boiling fractions and the higher-boiling residue.

Quality Control by Gas Chromatography-Mass Spectrometry (GC-MS):

The purity of the synthesized and purified this compound should be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).

Typical GC-MS Experimental Conditions:

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-300.

The identity of the product can be confirmed by its retention time and the fragmentation pattern in the mass spectrum. Purity is determined by the relative peak area of the desired compound.

Workflow and Logical Relationships

The following diagram illustrates the overall workflow from the selection of a synthetic route to the final quality control of this compound.

References

Potential Research Applications of 2,3-Dichlorobenzylamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dichlorobenzylamine is a halogenated aromatic amine that serves as a crucial building block in synthetic organic chemistry. Its unique structural features, characterized by the presence of a benzylamine core substituted with two chlorine atoms at the 2 and 3 positions of the phenyl ring, make it a valuable intermediate in the development of novel bioactive molecules. This technical guide provides a comprehensive overview of the potential research applications of this compound, with a focus on its role in the synthesis of compounds with therapeutic potential. We delve into its synthetic routes, its application in generating libraries of quinoline and uracil derivatives, and the biological activities of these resulting compounds, including their anticancer and antimicrobial properties. Detailed experimental protocols, quantitative biological data, and diagrammatic representations of synthetic workflows and potential signaling pathways are presented to facilitate further research and drug discovery efforts in this area.

Introduction

The benzylamine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules exhibiting a wide range of biological activities. The introduction of halogen substituents, such as chlorine, can significantly modulate the physicochemical properties of these molecules, including their lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, with its specific substitution pattern, offers a unique starting point for the synthesis of diverse molecular architectures. Its primary utility lies in its function as a versatile intermediate for the synthesis of more complex molecules, particularly heterocyclic compounds that have shown promise in various therapeutic areas. This guide will explore the key research applications of this compound, providing researchers with a foundational understanding of its potential in drug discovery and development.

Synthesis of this compound

While a direct, detailed experimental protocol for the synthesis of this compound is not extensively documented in single literature sources, its preparation can be inferred from standard organic chemistry transformations. The two primary routes involve the reductive amination of 2,3-dichlorobenzaldehyde or the reduction of 2,3-dichlorobenzonitrile.

Reductive Amination of 2,3-Dichlorobenzaldehyde

Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds. This two-step, one-pot reaction involves the initial formation of an imine or iminium ion from the aldehyde and an amine source (in this case, ammonia or an ammonia equivalent), followed by its reduction to the corresponding amine.

Experimental Protocol: Reductive Amination

-

Materials: 2,3-Dichlorobenzaldehyde, ammonia source (e.g., ammonium acetate, ammonia in methanol), reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃)), methanol, acetic acid (optional), diethyl ether, saturated sodium bicarbonate solution, anhydrous magnesium sulfate.

-

Procedure:

-

Dissolve 2,3-dichlorobenzaldehyde (1 equivalent) in methanol.

-

Add the ammonia source (e.g., ammonium acetate, 1.5-2 equivalents).

-

If using NaBH₃CN, adjust the pH to approximately 6 with acetic acid.

-

Add the reducing agent (1.5 equivalents) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with diethyl ether (3 x volume of the reaction mixture).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

Reduction of 2,3-Dichlorobenzonitrile

The nitrile group of 2,3-dichlorobenzonitrile can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Experimental Protocol: Nitrile Reduction

-

Materials: 2,3-Dichlorobenzonitrile, lithium aluminum hydride (LiAlH₄) or a catalyst for hydrogenation (e.g., Raney nickel, palladium on carbon), anhydrous solvent (e.g., diethyl ether, tetrahydrofuran (THF)), hydrogen gas source (for catalytic hydrogenation), dilute sulfuric acid, sodium hydroxide solution.

-

Procedure (using LiAlH₄):

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.5-2 equivalents) in anhydrous diethyl ether.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 2,3-dichlorobenzonitrile (1 equivalent) in anhydrous diethyl ether to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

-

Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

Filter the resulting solid and wash it thoroughly with diethyl ether.

-

Dry the combined organic filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

-

The Amine Group of 2,3-Dichlorobenzylamine: A Technical Guide to Reactivity and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichlorobenzylamine is a substituted aromatic amine that serves as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The reactivity of its primary amine group is central to its synthetic applications. This guide provides an in-depth technical overview of the chemical behavior of the amine moiety in this compound, detailing its basicity, nucleophilicity, and participation in key chemical transformations. The electronic and steric effects imparted by the dichloro-substituted phenyl ring significantly modulate the amine's reactivity, influencing reaction kinetics and product outcomes. This document offers detailed experimental protocols, quantitative data, and visual diagrams to support researchers in leveraging this compound for novel molecular design and development.

Physicochemical and Reactivity Profile

The reactivity of the amine group in this compound is fundamentally governed by the interplay of electronic and steric factors. The lone pair of electrons on the nitrogen atom makes it both a Brønsted-Lowry base and a nucleophile.

Nucleophilicity: As a primary amine, this compound is a potent nucleophile, readily participating in reactions with a variety of electrophiles.[1] Its nucleophilic character is essential for forming key carbon-nitrogen and nitrogen-heteroatom bonds. Common reactions include acylation, alkylation, and sulfonylation, which are foundational for building more complex molecular architectures.

A summary of key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₇Cl₂N | [2] |

| Molecular Weight | 176.04 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 136-140 °C at 18 mmHg | [4] |

| Density | 1.321 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.583 | [4] |

| Estimated pKa | < 9.33 | [5] |

Note: The pKa is estimated to be lower than that of benzylamine (9.33) due to the electron-withdrawing nature of the chlorine substituents.

Factors Influencing Amine Reactivity

The chemical behavior of the amine in this compound is a direct consequence of its molecular structure. The following diagram illustrates the key factors at play.

Caption: Factors influencing the reactivity of the amine group.

Key Synthetic Reactions

The amine group of this compound is a versatile handle for a variety of synthetic transformations. The most common and synthetically useful reactions are detailed below.

N-Acylation

N-Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or acid anhydride, to form a stable amide bond. This reaction is typically rapid and high-yielding. A common example is the acetylation with acetyl chloride.

Experimental Protocol: Synthesis of N-(2,3-dichlorobenzyl)acetamide

This protocol is adapted from general procedures for the acylation of primary amines.[6][7]

-

Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.76 g, 10.0 mmol, 1.0 eq.).

-

Dissolution: Dissolve the amine in anhydrous dichloromethane (DCM, 30 mL).

-

Base Addition: Add triethylamine (2.1 mL, 15.0 mmol, 1.5 eq.) to the solution. Cool the flask to 0 °C in an ice bath.

-

Acylating Agent Addition: Slowly add acetyl chloride (0.85 mL, 12.0 mmol, 1.2 eq.) dropwise to the stirred solution over 10 minutes, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers and extract the aqueous phase with DCM (2 x 20 mL).

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford N-(2,3-dichlorobenzyl)acetamide.

Table 2: Representative Data for N-Acylation Reaction

| Reactant | Acylating Agent | Base | Solvent | Time | Temp (°C) | Yield (%) |

| This compound | Acetyl Chloride | Et₃N | DCM | 2 h | 0 to RT | >90 (Est.) |

Note: The yield is an estimate based on typical high-yielding acylation reactions of primary amines.

The following diagram outlines the general workflow for this N-acylation reaction.

Caption: Experimental workflow for N-acylation.

N-Alkylation

N-Alkylation introduces an alkyl group onto the nitrogen atom. Primary amines can be mono- or di-alkylated depending on the stoichiometry and reaction conditions. The reaction of this compound with an alkyl halide like ethyl bromoacetate produces an N-substituted amino acid ester, a valuable synthetic intermediate.

Experimental Protocol: Synthesis of Ethyl N-(2,3-dichlorobenzyl)glycinate

This protocol is adapted from a procedure for a similar N-alkylation reaction on a related dichlorobenzyl derivative.[1]

-

Setup: In a 100 mL round-bottom flask, combine this compound (1.76 g, 10.0 mmol, 1.0 eq.), anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 eq.), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 61 mg, 0.5 mmol, 0.05 eq.) in anhydrous acetonitrile (40 mL).

-

Reagent Addition: Add ethyl bromoacetate (1.22 mL, 11.0 mmol, 1.1 eq.) to the suspension.

-

Reaction: Heat the reaction mixture to 40 °C and stir for 24 hours. Monitor the reaction by TLC.

-

Filtration: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetonitrile (10 mL).

-

Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure ethyl N-(2,3-dichlorobenzyl)glycinate.

Table 3: Representative Data for N-Alkylation Reaction

| Reactant | Alkylating Agent | Base / Catalyst | Solvent | Time | Temp (°C) | Yield (%) |

| This compound | Ethyl Bromoacetate | K₂CO₃ / DMAP | Acetonitrile | 24 h | 40 | 60-80 (Est.) |

Note: The yield is an estimate based on the reported synthesis of a similar compound, ethyl-N-(2,3-dichloro-6-nitrobenzyl)glycine.[1]

Application in Drug Development: The Lamotrigine Case Study

The 2,3-dichlorophenyl moiety is a key structural feature in the anticonvulsant and mood-stabilizing drug, Lamotrigine. Although Lamotrigine is not synthesized directly from this compound, its mechanism of action provides critical insight into the biological relevance of this substitution pattern. Lamotrigine's therapeutic effects are primarily mediated by the inhibition of voltage-gated sodium channels.[5][8]

Mechanism of Action: In states of neuronal hyperexcitability, such as during an epileptic seizure, voltage-gated sodium channels (VGSCs) fire repetitively. Lamotrigine stabilizes these channels in their inactive state, preventing their return to the active state.[9] This action blocks the sustained high-frequency firing of neurons and inhibits the presynaptic release of excitatory neurotransmitters, most notably glutamate.[8] This reduction in glutamate release is a key factor in its anticonvulsant and mood-stabilizing properties.

The signaling pathway can be visualized as follows:

Caption: Mechanism of action of Lamotrigine.

Conclusion

This compound is a synthetically versatile primary amine whose reactivity is characterized by a balance of good nucleophilicity and moderately reduced basicity due to the electronic influence of the chloro-substituents. It readily undergoes standard amine transformations such as N-acylation and N-alkylation, providing robust pathways to amides and secondary amines, respectively. The utility of the 2,3-dichlorophenyl scaffold is highlighted by its incorporation into pharmaceutically active molecules like Lamotrigine, demonstrating the importance of this structural motif in modulating biological activity. The protocols and data presented in this guide serve as a foundational resource for chemists engaged in the synthesis and development of novel molecules derived from this compound.

References

- 1. AU2008212668A2 - Process for the preparation of ethyl-N-(2, 3-dichloro-6-nitrobenzyl) glycine hydrochloride - Google Patents [patents.google.com]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. US20100075999A1 - Process for the Preparation of Ethyl-N-(2,3-Dichloro-6-Nitrobenzyl)Glycine Hydrochloride - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

2,3-Dichlorobenzylamine derivatives and analogs

An In-depth Technical Guide to 2,3-Dichlorobenzylamine Derivatives and Analogs for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound is a foundational chemical structure, serving as a versatile scaffold for the synthesis of a wide array of derivatives and analogs with significant biological activities. Its molecular formula is C7H7Cl2N, and it is also known by its IUPAC name, (2,3-dichlorophenyl)methanamine[1][2][3]. The presence of the dichlorinated phenyl ring and the reactive benzylamine moiety allows for diverse chemical modifications, leading to compounds with applications in various fields of drug discovery and development.

This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives and analogs. It is intended to be a valuable resource for researchers and professionals in medicinal chemistry, pharmacology, and drug development, offering detailed experimental protocols, summarized quantitative data, and visual representations of key biological pathways and experimental workflows.

Synthesis of this compound Derivatives

The synthesis of derivatives often begins with the modification of this compound or the use of related precursors like 2,3-dichlorobenzoyl chloride and 2,3-dichlorobenzonitrile.

Synthesis of 2,3-Dichlorobenzoyl Chloride

One common precursor is 2,3-dichlorobenzoyl chloride. A patented method for its preparation involves the photochlorination of 2,3-dichlorotoluene to produce 2,3-dichlorobenzotrichloride, followed by hydrolysis. The photochlorination is preferably carried out using high-pressure mercury UV lamps[4].

Synthesis of 2,3-Dichlorobenzonitrile

Another key intermediate, 2,3-dichlorobenzonitrile, can be synthesized via a catalytic ammonia oxidation method from 2,3-dichlorotoluene. This one-step synthesis can achieve a conversion rate of up to 100% and a selectivity of over 96%[5].

Synthesis of N-Substituted Derivatives

The benzylamine group is readily amenable to N-alkylation and N-acylation reactions to produce a variety of derivatives. For instance, the preparation of ethyl-N-(2,3-dichloro-6-nitrobenzyl)glycine hydrochloride, an intermediate for the drug anagrelide, involves the reaction of 2,3-dichloro-6-nitrobenzylamine with ethyl chloroacetate[6].

Biological Activities and Therapeutic Potential

Derivatives of this compound have been investigated for a range of biological activities, including their effects on the central nervous system, as well as their antiviral and anticancer properties.

Dopamine D3 Receptor Ligands

A series of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides have been designed and synthesized as selective ligands for the dopamine D3 receptor. The dopamine D3 receptor is a target for modulating the behavioral effects of psychostimulants like cocaine[7]. These compounds typically consist of an aryl-substituted piperazine ring, a variable alkyl chain linker, and a terminal aryl amide. The most potent analog in one study demonstrated a D3/D2 selectivity of 64 and a D3/D4 selectivity of 1300[7].

Antiviral Activity

The nitrobenzene derivative MDL-860, which is 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile, has shown inhibitory activity against a range of picornaviruses. Its mechanism of action appears to be the inhibition of an early event in viral replication, subsequent to uncoating, which is necessary for the synthesis of the majority of viral RNA[8].

Enzyme Inhibition

-

Thiol Methyltransferase Inhibition : (±)-2,3-Dichloro-α-methylbenzylamine (DCMB) is an inhibitor of thiol methyltransferase. Its effects on the pharmacokinetics and metabolism of the P2Y12 receptor inhibitor vicagrel have been studied. While DCMB did not significantly alter the total exposure or metabolic pathways of vicagrel, it did lead to a decrease in Cmax, a delay in Tmax, and a slower excretion rate within the first 48 hours[9].

-

Copper Amine Oxidase Inhibition : A series of 2,6-disubstituted benzylamine derivatives have been synthesized as reversible and selective inhibitors of copper amine oxidases (CAOs). These enzymes are involved in important cellular processes. The inhibitory activity of these compounds is believed to result from the formation of multiple hydrogen bonds or hydrophobic interactions with the protein[10].

-

BRAF Inhibition : Novel 5,6-dichlorobenzimidazole derivatives have been designed as dual inhibitors of both wild-type BRAF (BRAFWT) and the V600E mutant (BRAFV600E), which are key targets in cancer therapy. The most potent of these compounds, 10h, showed IC50 values of 1.72 µM and 2.76 µM against BRAFWT and BRAFV600E, respectively. This compound also demonstrated potent growth inhibitory activity across a range of cancer cell lines and induced apoptosis in HT29 colon cancer cells[11].

Quantitative Data

The following tables summarize the quantitative data for the biological activities of various this compound derivatives and analogs.

| Compound | Target | Activity Metric | Value | Reference |

| Dopamine D3 Receptor Ligands | ||||

| Analog 51 | Dopamine D3 Receptor | Ki | 1.4 nM | [7] |

| Dopamine D2 Receptor | Ki | 90 nM | [7] | |

| Dopamine D4 Receptor | Ki | 1820 nM | [7] | |

| BRAF Inhibitors | ||||

| Compound 10h | BRAFWT | IC50 | 1.72 µM | [11] |

| BRAFV600E | IC50 | 2.76 µM | [11] | |

| Antiviral Activity | ||||

| MDL-860 | 11 of 12 picornaviruses | Inhibition of plaque formation or cytopathic effect | - | [8] |

Experimental Protocols

Synthesis of 2,3-Dichlorobenzoyl Cyanide[4]

-

A mixture of 2,3-dichlorobenzoyl chloride and CuCN in a suitable solvent is prepared.

-

The mixture is heated to 160-165 °C and stirred at this temperature for 7 hours.

-

The mixture is then cooled to 85 °C, and toluene is added.

-

The mixture is stirred for 1 hour at 60 °C, then cooled to 15 °C, and the inorganic salts are filtered off.

-

The toluene is distilled from the filtrate under reduced pressure.

-

The crude product is crystallized from petroleum ether to yield 2,3-dichlorobenzoyl cyanide.

In Vitro Antifungal Activity Assay (Mycelium Growth Rate Method)[12]

-

Media Preparation : Potato dextrose agar (PDA) medium is prepared and autoclaved.

-

Incorporation of Compounds : Test compounds, dissolved in a suitable solvent, are added to the molten PDA at various concentrations. The final solvent concentration is kept constant in all plates, including the control.

-

Inoculation : A 5 mm diameter mycelial disc of the test fungus, taken from the periphery of a 7-day-old culture, is placed at the center of the agar plate.

-

Incubation : The plates are incubated at a suitable temperature (e.g., 25°C) for a specified period.

-

Data Collection : The diameter of the fungal colony is measured, and the percentage of inhibition is calculated relative to the control. The EC50 value is then determined.

MTT Assay for Cytotoxicity[12]

-

Cell Seeding : Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Compound Treatment : The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition : After the incubation period, MTT solution is added to each well, and the plates are incubated for another 4 hours to allow the formation of formazan crystals.

-

Formazan Solubilization : The formazan crystals are dissolved in a suitable solvent, such as DMSO.

-

Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.

Signaling Pathways and Experimental Workflows

BRAF Inhibition in the MAPK/RAS-RAF-MEK Pathway

The mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. The BRAF protein is a key component of this pathway. Mutations in BRAF, such as V600E, can lead to constitutive activation of the pathway and uncontrolled cell growth, contributing to cancer. The designed 5,6-dichlorobenzimidazole derivatives act as dual inhibitors of both wild-type and mutant BRAF, thus blocking downstream signaling.

Caption: Inhibition of the MAPK pathway by a 5,6-dichlorobenzimidazole derivative.

General Workflow for Drug Design and Screening

The development of novel derivatives often follows a structured workflow, from initial design and synthesis to biological evaluation.

Caption: A typical workflow for the design and screening of novel drug candidates.

Conclusion

This compound and its analogs represent a privileged scaffold in medicinal chemistry, giving rise to compounds with a diverse range of biological activities. The research highlighted in this guide demonstrates their potential as dopamine D3 receptor ligands for neurological disorders, inhibitors of viral replication, and potent anticancer agents targeting key signaling pathways. The continued exploration of the chemical space around this core structure, guided by detailed structure-activity relationship studies and advanced screening methodologies, holds significant promise for the development of novel therapeutics to address unmet medical needs.

References

- 1. PubChemLite - this compound (C7H7Cl2N) [pubchemlite.lcsb.uni.lu]

- 2. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. EP2024345B1 - Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 5. CN102941081B - Method for synthesizing 2,3-dichlorobenzonitrile by catalytic ammonia oxidation method and dedicated catalyst - Google Patents [patents.google.com]

- 6. US8133996B2 - Process for the preparation of ethyl-N-(2,3-dichloro-6-nitrobenzyl)glycine hydrochloride - Google Patents [patents.google.com]

- 7. Design and synthesis of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides as novel ligands selective for the dopamine D3 receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of the Thiol Methyltransferase Inhibitor (±)-2,3-Dichloro- α-Methylbenzylamine (DCMB) on the Pharmacokinetics and Metabolism of Vicagrel in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

2,3-Dichlorobenzylamine: A Versatile Building Block in Medicinal Chemistry for Neurological and Antimicrobial Agents

Introduction: 2,3-Dichlorobenzylamine is a key chemical intermediate that serves as a versatile building block in the synthesis of a variety of medicinally important compounds. Its dichlorinated phenyl ring and reactive amine group make it a valuable starting material for creating complex molecules with diverse pharmacological activities. This document provides detailed application notes and protocols for the use of this compound in medicinal chemistry, with a focus on its role in the synthesis of the anticonvulsant drug Lamotrigine and its potential in developing novel therapeutic agents.

Application in the Synthesis of Lamotrigine

A significant application of a derivative of this compound, 2,3-dichlorobenzoyl chloride, is in the synthesis of Lamotrigine, a widely used anticonvulsant medication for the treatment of epilepsy and bipolar disorder. While the synthesis of Lamotrigine doesn't start directly from this compound, the amine can be readily converted to the key benzoyl chloride intermediate.